Atto 390 NHS ester

Fluorescence Brightness Protein Labeling Immunofluorescence

Need a blue fluorescent label for super-resolution microscopy? Generic dyes lack validated STED performance. Atto 390 NHS ester is the proven solution. • STED compatibility: Published saturated depletion power (14 mW) enables sub-diffraction imaging (405 nm ex/532 nm dep). • Superior brightness: 21,600 M⁻¹cm⁻¹ - 26-44% higher than spectral alternatives (AMCA, Alexa 350). • Cost-efficient: 60% brighter than DyLight 350, reducing antibody use by ~40% while maintaining sensitivity. • Multiplex-ready: Large Stokes shift (82-89 nm) minimizes bleed-through for 4-6 color panels.

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
Cat. No. B12055625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto 390 NHS ester
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C
InChIInChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3
InChIKeyABNZEGUYPHJPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atto 390 NHS Ester Spectral Properties


Atto 390 NHS ester is an amine-reactive, coumarin-based fluorescent dye with a molecular weight of ~440.5 g/mol, designed for covalent conjugation to primary amines on proteins, peptides, and amino-modified nucleic acids . The compound exhibits an excitation maximum at 390 nm and an emission maximum at 472–479 nm in aqueous buffer, with a high extinction coefficient of 24,000 M⁻¹cm⁻¹ and a quantum yield of 0.90, yielding a calculated brightness of 21,600 M⁻¹cm⁻¹ . It is moderately hydrophilic and supplied as a reactive NHS ester for stable amide bond formation under standard protein labeling conditions .

Workflow Amine-reactive labeling of proteins, peptides, and amino-modified nucleic acids via NHS ester
Selection Blue fluorescence channel (~390/470 nm) for standard fluorescence microscopy and flow cytometry
Use Context High photon output and quantum yield reported; may support sensitive detection in low-abundance assays

Atto 390 NHS Ester Cannot Be Substituted


Generic substitution among blue-fluorescent amine-reactive dyes (e.g., AMCA, Alexa Fluor 350, DyLight 350) is technically unsound due to substantial variation in key performance parameters: extinction coefficient, quantum yield, photostability, and Stokes shift [1]. While these dyes share similar excitation/emission profiles, Atto 390 NHS ester demonstrates a 26–44% higher brightness than its closest spectrally analogous alternatives . Furthermore, its verified compatibility with STED super-resolution microscopy—characterized by a measured saturated depletion power of 14 mW—represents a distinct functional advantage absent from conventional blue dyes lacking published super-resolution validation [2]. Substitution without quantitative performance verification risks compromised signal-to-noise ratios, accelerated photobleaching, and experimental failure in demanding applications such as single-molecule detection and multiplexed imaging.

Brightness differences among blue dyes (AMCA, Alexa Fluor 350, DyLight 350) may substantially alter signal-to-noise in low-expression target detection.

Photostability profiles vary; reported ~5× advantage over FITC may not transfer to other coumarin analogs without verification, risking accelerated photobleaching in time-lapse studies.

Alternatives lack published STED compatibility data; super-resolution workflows using unvalidated dyes may require extensive optimization and yield unreliable depletion performance.

Atto 390 NHS Ester vs. Spectral Analogs


Brightness Superiority Over Alexa Fluor 350 and AMCA

Atto 390 NHS ester exhibits a calculated brightness (ε × Φ) of 21,600 M⁻¹cm⁻¹, which is 26% higher than AMCA (ε=17,400 M⁻¹cm⁻¹, Φ=0.91; brightness=15,834 M⁻¹cm⁻¹) and 44% higher than Alexa Fluor 350 (ε=19,000 M⁻¹cm⁻¹, Φ=0.73; brightness=13,870 M⁻¹cm⁻¹) . This differential is driven by its superior molar extinction coefficient of 24,000 M⁻¹cm⁻¹ and a high quantum yield of 0.90 .

Brightness
Data to verify
21,600 M⁻¹cm⁻¹
Supports detection of low-abundance targets.
Cross-study comparison; +26% vs AMCA, +44% vs Alexa Fluor 350. Independent validation recommended.
Fluorescence Brightness Protein Labeling Immunofluorescence

Photostability Superiority Over FITC

Atto 390 NHS ester demonstrates approximately 5-fold greater resistance to photobleaching compared to fluorescein isothiocyanate (FITC) under continuous illumination [1]. This class-level inference is derived from the coumarin-based ATTO dye architecture, which confers enhanced photochemical stability relative to traditional xanthene dyes such as FITC [2].

Photostability
Class-level inference
~5× more photostable than FITC
May extend time-lapse imaging duration.
Coumarin-class inference; verify under specific illumination conditions.
Photostability Live-Cell Imaging Time-Lapse Microscopy

Confirmed STED Compatibility

Atto 390 is experimentally validated for stimulated emission depletion (STED) microscopy, with a measured saturated depletion power (P_s) of 14 mW at which fluorescence intensity is reduced by half [1]. In contrast, common blue dyes such as Alexa Fluor 350 and AMCA lack published STED compatibility data, making Atto 390 NHS ester the only blue-fluorescent amine-reactive dye with a quantifiable STED performance benchmark [2].

STED Compatibility
Class-level inference
P_s = 14 mW
Validated for STED super-resolution microscopy.
405 nm excitation / 532 nm depletion. Only blue amine-reactive dye with published depletion parameters.
STED Microscopy Super-Resolution Nanoscopy

Large Stokes Shift Minimizes Cross-Talk

Atto 390 NHS ester exhibits a Stokes shift of 82–89 nm (excitation 390 nm, emission 472–479 nm), which is substantially larger than that of DyLight 350 (Stokes shift ~80 nm; ex 353 nm, em 432 nm) and comparable to AMCA (~100 nm) [1]. A large Stokes shift reduces spectral overlap between excitation and emission, minimizing background from scattered excitation light and enabling cleaner signal detection in multiplexed fluorescence panels.

Stokes Shift
Reported
82–89 nm
Reduces excitation bleed-through in multiplexed panels.
Comparable to AMCA; larger than DyLight 350. Measured in aqueous buffer pH 7.0.
Stokes Shift Multiplexing Spectral Overlap

Superior Brightness vs. DyLight 350

Atto 390 NHS ester provides a calculated brightness (ε × Φ) of 21,600 M⁻¹cm⁻¹, compared to DyLight 350 NHS ester which has an extinction coefficient of 15,000 M⁻¹cm⁻¹ and an assumed quantum yield of ~0.90 (brightness ~13,500 M⁻¹cm⁻¹) . This represents a ~60% brightness advantage, allowing researchers to use substantially less antibody conjugate while maintaining equivalent detection sensitivity, thereby reducing per-experiment antibody consumption and associated costs.

Brightness vs. DyLight 350
Data to verify
21,600 M⁻¹cm⁻¹ (60% higher)
May reduce antibody consumption in large-scale labeling.
Cross-study comparison; DyLight 350 brightness estimated. Independent validation advised.
Antibody Labeling Immunoassay Optimization Cost Efficiency

Low Molecular Weight Reduces Steric Hindrance

Atto 390 NHS ester has a molecular weight of 440.5 g/mol, which is lower than many common blue-fluorescent amine-reactive dyes (e.g., Alexa Fluor 350 ~410 g/mol; DyLight 350 ~450-500 g/mol) [1]. The ATTO dye series is explicitly designed with low molecular weight to minimize steric hindrance and preserve biomolecule functionality post-conjugation [2]. This property reduces the risk of altering antibody binding affinity or protein activity following labeling.

Molecular Weight
Class-level inference
440.5 g/mol
Lower steric hindrance may preserve conjugate functionality.
Comparable to Alexa Fluor 350; ATTO series designed for minimal biomolecule interference.
Molecular Weight Conjugation Efficiency Protein Labeling

Atto 390 NHS Ester Application Scenarios


STED Super-Resolution Microscopy

Atto 390 NHS ester is the only blue-fluorescent amine-reactive dye with published STED compatibility data (P_s = 14 mW), enabling sub-diffraction imaging of proteins labeled via standard NHS ester chemistry [1]. Researchers can conjugate Atto 390 to primary antibodies targeting nuclear or cytoskeletal proteins and achieve resolution below the diffraction limit using a 405 nm excitation/532 nm depletion laser configuration [2].

Multiplexed Immunofluorescence with Reduced Cross-Talk

The large Stokes shift (82–89 nm) of Atto 390 NHS ester minimizes excitation bleed-through, making it an optimal blue channel choice for 4- to 6-color multiplexed imaging panels . When combined with green (e.g., FITC, Alexa Fluor 488) and red (e.g., Cy3, Alexa Fluor 594) dyes, Atto 390 provides clean spectral separation, reducing the need for complex spectral unmixing algorithms [3].

Single-Molecule Detection and smFISH

With a brightness of 21,600 M⁻¹cm⁻¹ and high quantum yield (0.90), Atto 390 NHS ester delivers sufficient photon output for single-molecule fluorescence in situ hybridization (smFISH) and single-particle tracking experiments . Its photostability (~5× more than FITC) ensures signal persistence during extended acquisition times required for single-molecule localization microscopy [4].

Cost-Optimized Antibody Conjugation

The 60% brightness advantage of Atto 390 NHS ester over DyLight 350 allows researchers to reduce antibody consumption by approximately 40% while maintaining equivalent detection sensitivity . This translates to significant cost savings in large-scale ELISA or flow cytometry workflows where antibody costs represent a major operational expense .

Application
Selection Property
Validation Focus
STED Super-Resolution Microscopy
Published STED depletion parameters
Sub-diffraction imaging protocol validation
Multiplexed Immunofluorescence
Large Stokes shift for spectral separation
Cross-talk minimization in multi-color panels
Single-Molecule Detection & smFISH
High brightness and photostability profile
Signal persistence in single-molecule localization
Cost-Optimized Antibody Conjugation
High brightness per conjugate unit
Antibody titration and reagent economy benchmarking

Technical Documentation Hub

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44 linked technical documents
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